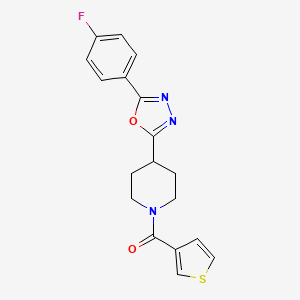

(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone

Description

Properties

IUPAC Name |

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c19-15-3-1-12(2-4-15)16-20-21-17(24-16)13-5-8-22(9-6-13)18(23)14-7-10-25-11-14/h1-4,7,10-11,13H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZENKARHVCWLNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone, also known as a piperidine derivative with oxadiazole and thiophene moieties, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C₁₅H₁₄FN₃O₂S

- Molecular Weight : 327.35 g/mol

- CAS Number : 793729-44-9

This structure combines a piperidine ring with an oxadiazole and thiophene group, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, a related study demonstrated that synthesized derivatives showed moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The piperidine derivatives were particularly noted for their effectiveness as acetylcholinesterase inhibitors and urease inhibitors, with some compounds demonstrating IC₅₀ values as low as 1.13 µM .

Anticancer Activity

Research has highlighted the anticancer potential of oxadiazole derivatives. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase and urease enzymes. This inhibition is crucial in treating conditions like Alzheimer's disease and managing urea levels in patients with renal issues.

- Antioxidant Properties : Some derivatives have shown antioxidant activity, which helps in reducing oxidative stress in cells, potentially leading to protective effects against various diseases .

- Interaction with Biological Targets : Docking studies reveal that the compound interacts with specific amino acid residues in target proteins, influencing their function and leading to therapeutic effects .

Study 1: Antimicrobial Screening

In a recent study involving synthesized oxadiazole derivatives, the compound demonstrated significant antibacterial activity against multiple bacterial strains. The results indicated that modifications to the piperidine structure could enhance antimicrobial efficacy .

| Compound | Bacterial Strain | IC₅₀ (µM) |

|---|---|---|

| Compound A | Salmonella typhi | 0.63 |

| Compound B | Bacillus subtilis | 2.14 |

| Compound C | E. coli | 5.00 |

Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of similar oxadiazole derivatives. The study found that these compounds could inhibit cell growth in various cancer cell lines through apoptosis induction.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound D | MCF7 (Breast) | 1.50 |

| Compound E | HeLa (Cervical) | 2.00 |

Scientific Research Applications

Antipsychotic Activity

Research has indicated that compounds similar to (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone may function as positive allosteric modulators for metabotropic glutamate receptors (mGluR). These modulators are crucial in developing treatments for schizophrenia and other psychiatric disorders. For instance, derivatives of this compound have shown efficacy in reversing amphetamine-induced hyperlocomotion in animal models, highlighting their potential as antipsychotic agents .

Antimicrobial Properties

The compound has been investigated for its antibacterial and antifungal activities. In vitro studies have demonstrated that certain derivatives exhibit significant inhibition of pathogenic bacteria and fungi. The presence of the piperidine and oxadiazole functionalities is believed to enhance these bioactivities, making it a candidate for developing new antimicrobial agents .

Analgesic Effects

Some studies suggest that compounds containing the piperidine structure may possess analgesic properties. This could be attributed to their interaction with pain pathways in the central nervous system. Further research is needed to elucidate the specific mechanisms by which these compounds exert their analgesic effects .

Case Study 1: Antipsychotic Efficacy

In a study focused on mGluR5 positive allosteric modulators, a compound closely related to This compound was evaluated for its ability to mitigate symptoms associated with schizophrenia in rodent models. The results indicated significant improvements in behavioral assessments linked to psychosis, suggesting a promising avenue for further clinical exploration .

Case Study 2: Antimicrobial Activity

A series of synthesized oxadiazole derivatives were tested against various strains of bacteria and fungi. The results showed that certain modifications to the oxadiazole ring enhanced antibacterial activity significantly against Gram-positive bacteria. This study underscores the potential of oxadiazole-containing compounds in developing novel antimicrobial therapies .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole

- and describe compounds with a 1,3,4-thiadiazole core instead of oxadiazole. For instance, 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () replaces oxygen with sulfur in the heterocycle. This substitution increases electron-withdrawing effects and may enhance antimicrobial activity due to sulfur’s polarizability .

- 2-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one () incorporates a nitro group, which significantly elevates oxidative stability but reduces solubility compared to the fluorinated analog .

Substituent Modifications

Fluorophenyl vs. Nitrophenyl or Methoxyphenyl

- The 4-fluorophenyl group in the target compound offers a balance between lipophilicity and metabolic resistance.

- ’s 2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenol uses a methoxyphenyl group, which enhances solubility but reduces membrane permeability compared to fluorinated analogs .

Thiophene vs. Benzothiophene

- The thiophen-3-yl methanone in the target compound contrasts with ’s methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate, which includes a benzothiophene system.

Pharmacokinetic and Pharmacodynamic Profiles

- Piperidine vs. Piperazine Linkers: highlights thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone, where the piperazine linker (vs. piperidine in the target compound) introduces basicity, altering tissue distribution and CYP450 interactions .

- Antifungal Activity : ’s triazole derivatives (e.g., 1-(4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-5-(methylthio)-4H-1,2,4-triazole ) demonstrate broad-spectrum antifungal activity, suggesting that the target compound’s oxadiazole-piperidine scaffold could be optimized for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.